REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[F:6][C:7]([F:25])([F:24])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:14]1[C:18]2=[N:19][CH:20]=[N:21][C:22](O)=[C:17]2[CH:16]=[N:15]1>>[Cl:3][C:22]1[N:21]=[CH:20][N:19]=[C:18]2[N:14]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=3[C:7]([F:25])([F:24])[F:6])[N:15]=[CH:16][C:17]=12
|
Name
|
|
Quantity
|
34.2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
1-(2-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)N1N=CC=2C1=NC=NC2O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 100° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
ADDITION
|
Details
|
the residue added to ice (˜200 g) with vigorous stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 mins
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in ethyl acetate (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=N1)N(N=C2)C2=C(C=CC=C2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |